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Compound of Interest

Compound Name: L-Valine-13C5,15N,d8

Cat. No.: B12052582

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,
experimental applications, and relevant biological pathways associated with the isotopically
labeled amino acid, L-Valine-13C5,15N,d8. This stable isotope-labeled compound is a
powerful tool in metabolic research, quantitative proteomics, and structural biology, enabling
precise tracing and quantification of valine metabolism and incorporation into proteins.

Core Chemical Properties

L-Valine-13C5,15N,d8 is an isotopologue of the essential amino acid L-Valine, where all five
carbon atoms are replaced with Carbon-13 (33C), the nitrogen atom is replaced with Nitrogen-
15 (*>N), and eight hydrogen atoms are replaced with Deuterium (2H or D). This extensive
labeling provides a significant mass shift, facilitating its detection and differentiation from its
unlabeled counterpart in mass spectrometry and enabling specific detection in nuclear
magnetic resonance studies.

Quantitative Data Summary
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Property Value Source(s)
Chemical Formula 13CsH3Ds!>NO:2 [1]
Molecular Weight 131.15 g/mol [2][3][4]

Labeled CAS Number

1994261-62-9

[21(31[4]

Unlabeled CAS Number

72-18-4

[2](3]

13C |Isotopic Purity

>97-99 atom %

[2]5](6]

15N Isotopic Purity

>97-99 atom %

[2](5](6]

Deuterium (d8) Isotopic Purity

>97-99 atom %

[2]

Chemical Purity >98% [2][7]
Form Solid [31[8]
Melting Point 295-300 °C (sublimes) [8][9]

Optical Activity

[a]25/D +26.6°,c=1in5M
HCI

[8]

Storage Temperature

Room temperature, away from

light and moisture

[213]71(8]

Key Experimental Applications and Protocols

L-Valine-13C5,15N,d8 is a versatile tool for a range of sophisticated experimental techniques.

Below are detailed methodologies for its application in metabolic labeling for quantitative

proteomics (SILAC) and protein structure and dynamics studies using NMR spectroscopy.

Metabolic Labeling for Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the

guantitative analysis of proteomes. By metabolically incorporating "heavy" labeled amino acids,

such as L-Valine-13C5,15N,d8, into one cell population and comparing it to a "light"

(unlabeled) population, researchers can accurately quantify differences in protein abundance.
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General SILAC Experimental Workflow

1. Cell Culture and Labeling

G’WO cell populations are culturea

E)ne population in 'light' mediuer Second population in ‘heavy' medium

(unlabeled L-Valine)

:

Cells are grown for at least 5-6 doublings
to ensure >95% incorporation

(L-Valine-13C5,15N,d8)

2. Experimental Treatment

Apply different experimental conditions
(e.g., drug treatment vs. control)

3. Sample Processing

Combine equal numbers of cells
from 'light' and 'heavy' populations

l

Cell lysis and protein extraction

:

Protein digestion (e.g., with trypsin)

4 4. An )

aIyS|s

C_C MS/MS analysis of peptldes)

Quantification of peptide ratios
(‘heavy' vs. 'light’)

Click to download full resolution via product page

Caption: A generalized workflow for a SILAC experiment.
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e Cell Culture and Labeling:

o

Prepare SILAC-specific cell culture medium that lacks L-arginine and L-lysine (commonly
used for SILAC), and in this specific case, also L-valine.

o Supplement the "light" medium with unlabeled L-arginine, L-lysine, and L-valine.

o Supplement the "heavy" medium with 13Ce,>Na-L-arginine, 3Ce,2>N2-L-lysine, and L-
Valine-13C5,15N,d8. The use of labeled arginine and lysine in addition to valine allows for
comprehensive proteome coverage, as trypsin cleaves after these residues.

o Culture the two cell populations for a minimum of five to six cell divisions to ensure near-
complete incorporation of the labeled amino acids.

o Experimental Treatment:

o Once full incorporation is confirmed (typically by a preliminary mass spectrometry analysis
of a small cell sample), apply the desired experimental conditions to the cell populations
(e.g., drug treatment, growth factor stimulation).

o Sample Preparation for Mass Spectrometry:

[¢]

Harvest the cells and combine equal numbers of cells from the "light" and "heavy"
populations.

[¢]

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).

[e]

Extract the total protein and quantify the protein concentration.

[e]

Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.

o

Desalt and concentrate the resulting peptide mixture using C18 spin columns.
e LC-MS/MS Analysis:

o Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).
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o The mass spectrometer will detect pairs of peptides that are chemically identical but differ

in mass due to the isotopic labeling.

o The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to
the relative abundance of the protein in the two cell populations.

Protein Expression and NMR Spectroscopy

Isotopically labeling proteins with compounds like L-Valine-13C5,15N,d8 is crucial for
determining their three-dimensional structure and studying their dynamics using Nuclear
Magnetic Resonance (NMR) spectroscopy. The 3C and *°N labels allow for the use of powerful
multi-dimensional NMR experiments that resolve spectral overlap and enable resonance

assignment.
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Protein Production and NMR Analysis Workflow

1. Protein Expression and Labeling
Transform E. coli with a plasmid
encoding the protein of interest

l

Grow bacteria in minimal medium
supplemented with 1>NH4Cl and 3C-glucose

l

nlabeled and labeled amino acids (e.g., L-Valine-13C5,15N,d

[ For specific labeling, supplement with a mix of
u

)

Gnduce protein expressioD

4 2. Protein Purification )
Garvest bacterial cells and Iysa
Purify the labeled protein using
chromatography techniques (e.g., affinity, size exclusion)
- J

3. NMR Spectroscopy
Y
Prepare a concentrated protein sample
in a suitable NMR buffer with D20

.

Acquire a series of multi-dimensional NMR spectra
(e.g., HSQC, HNCA, HN(CO)CA, HNCACB)

l

[Process and analyze the NMR data to assign]

resonances and determine the protein structure

Click to download full resolution via product page

Caption: Workflow for producing a labeled protein for NMR analysis.
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e Protein Expression and Labeling:

o Transform an appropriate E. coli expression strain with a plasmid containing the gene for
the protein of interest.

o Grow a starter culture in a rich medium (e.g., LB).

o Inoculate a larger volume of minimal medium (e.g., M9 medium) containing *>NHaCl as the
sole nitrogen source and 13C-glucose as the sole carbon source. For specific labeling with
L-Valine-13C5,15N,d8, a defined medium with a precise mixture of labeled and unlabeled
amino acids would be used.

o Grow the culture to a suitable optical density (e.g., ODsoo of 0.6-0.8).
o Induce protein expression with an appropriate inducer (e.g., IPTG).

o Continue to grow the culture for several hours to allow for protein expression and
incorporation of the labeled amino acids.

 Protein Purification:
o Harvest the bacterial cells by centrifugation.

o Resuspend the cell pellet and lyse the cells (e.g., by sonication or high-pressure
homogenization).

o Clarify the lysate by centrifugation.

o Purify the labeled protein from the supernatant using a series of chromatography steps,
which may include affinity chromatography, ion-exchange chromatography, and size-
exclusion chromatography.

 NMR Sample Preparation and Data Acquisition:
o Concentrate the purified, labeled protein to a high concentration (typically 0.5-1 mM).

o Exchange the protein into a suitable NMR buffer (e.g., a phosphate or Tris buffer at a
specific pH) containing 5-10% D20 for the spectrometer lock.
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o Acquire a series of multi-dimensional NMR experiments on a high-field NMR
spectrometer. These will typically include:

» 2D 1H-1°N HSQC: To check the quality of the sample and for backbone amide resonance

assignment.

» 3D Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH):
For sequential backbone resonance assignment.

» 3D NOESY experiments (e.g., *°N-edited NOESY-HSQC): To obtain distance restraints
for structure calculation.

o Process the NMR data using appropriate software (e.g., NMRPipe) and analyze the
spectra to assign the chemical shifts of the protein's atoms and calculate its three-

dimensional structure.

Biological Context: The PI3K/Akt Signhaling Pathway

L-Valine, in its unlabeled form, has been shown to influence cellular processes through the
activation of the PI3K/Akt signaling pathway.[8][10][11] This pathway is a critical intracellular
signaling cascade that regulates a wide range of cellular functions, including cell growth,
proliferation, survival, and metabolism. The ability to trace the metabolic fate of L-Valine-
13C5,15N,d8 provides a powerful tool to investigate how valine metabolism is integrated with
and influences this key signaling network.

PI3K/Akt Sighaling Pathway Diagram
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Simplified PI3K/Akt Signaling Pathway
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Caption: The PI3K/Akt pathway is activated by L-Valine.
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Disclaimer: This document is intended for research purposes only. The experimental protocols
provided are generalized and may require optimization for specific applications and
experimental systems. Always refer to the relevant scientific literature and safety guidelines
when planning and conducting experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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